Synthetic Versatility: Divergent Access to 6-Substituted Purine 2'-Amino-2'-deoxyribosides from a Single Intermediate
2'-Amino-2'deoxy-2-chloroinosine enables direct access to multiple 6-substituted purine 2'-amino-2'-deoxyribosides via nucleophilic displacement of the C2 chlorine [1]. In contrast, the closest analog 2'-amino-2'-deoxyinosine, which bears a hydrogen at C2, cannot undergo this substitution chemistry and thus yields only a single product under the same conditions. The target compound's C2 chlorine atom provides a unique synthetic handle that distinguishes it from all non-halogenated comparators. The paper demonstrates that 2'-amino-2'-deoxy-2-chloroinosine can be chemically converted to various purine 2'-amino-2'-deoxyribosides, whereas the 2'-amino-2'-deoxyinosine analog lacks this divergent synthetic capacity entirely [1].
| Evidence Dimension | Synthetic intermediate utility (divergent vs. linear access to 6-substituted derivatives) |
|---|---|
| Target Compound Data | Divergent: synthesis of multiple 6-substituted purine 2'-amino-2'-deoxyribosides documented |
| Comparator Or Baseline | 2'-Amino-2'-deoxyinosine: no C2 substitution chemistry possible; yields only 2'-amino-2'-deoxyinosine as terminal product |
| Quantified Difference | Qualitative—binary functional capability (divergent vs. non-divergent) |
| Conditions | Chemical conversion reactions as described in Nucleic Acids Symp Ser. 1980;(8):s11 |
Why This Matters
For researchers synthesizing purine 2'-amino-2'-deoxyriboside libraries, this compound is the only intermediate that enables divergent access to multiple final products from a single precursor, reducing synthetic steps and material costs compared to using non-halogenated analogs.
- [1] Morisawa H, et al. A new and facile synthesis of purine 2'-amino-2'-deoxyribosides by a combination of chemical and enzymatic reactions. Nucleic Acids Symp Ser. 1980;(8):s11. PMID: 7255182. View Source
